5-Brom-1-indanon

Übersicht

Beschreibung

5-Bromo-1-indanone is a derivative of 1-indanone . It is a pharmaceutical intermediate compound that is a raw material for the preparation of indanone-based pharmaceuticals . It also participates in the synthesis of imidazolyl and triazolyl substituted biphenyl compounds .

Synthesis Analysis

5-Bromo-1-indanone has been synthesized in various studies. For instance, it has been used in the synthesis of compounds with a broad range of biological activity . Another study synthesized seventy-five aurone and indanone compounds, which incorporate derivatives of aurone and indanones .

Molecular Structure Analysis

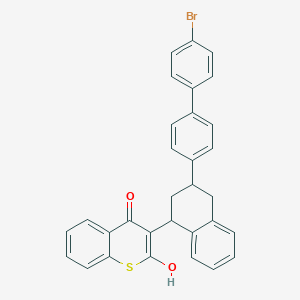

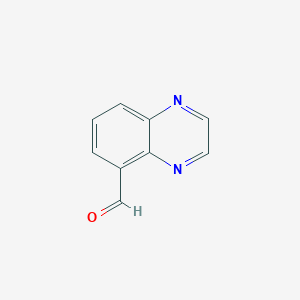

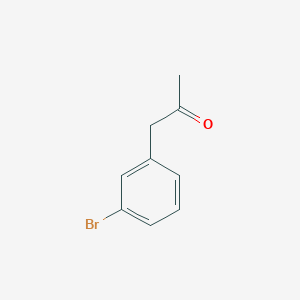

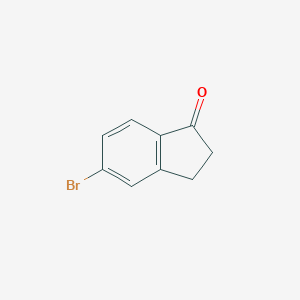

The molecular formula of 5-Bromo-1-indanone is C9H7BrO, and its molecular weight is 211.06 . It is a 1-indanone derivative .

Chemical Reactions Analysis

5-Bromo-1-indanone is used as a chemical reagent for the preparation of other indanones such as 2,3,5 tribromoindanone by bromination . It can also be synthesized by Friedel-Crafts reaction of 3-(3-Bromophenyl)propionic acid with chlorosulfonic acid .

Physical And Chemical Properties Analysis

5-Bromo-1-indanone is a solid at 20°C . Its physical properties like density, freezing point, and refractive index have been determined .

Wissenschaftliche Forschungsanwendungen

Organische Synthese

5-Brom-1-indanon: ist ein vielseitiger Baustein in der organischen Synthese. Es wird verwendet, um verschiedene Biphenylverbindungen zu synthetisieren, insbesondere solche mit Imidazolyl- und Triazolylgruppen . Diese Verbindungen sind wertvoll bei der Herstellung neuer Moleküle mit potenziellen Anwendungen in der Pharmazeutik und Agrochemie.

Medizinische Chemie

In der medizinischen Chemie dient This compound als Zwischenprodukt bei der Synthese von Indanon-basierten Pharmazeutika . Seine Derivate zeigen eine breite Palette biologischer Aktivitäten, darunter antivirale, entzündungshemmende und krebshemmende Eigenschaften . Dies macht es zu einer entscheidenden Verbindung für die Entwicklung neuer Medikamente und Therapien.

Materialwissenschaft

Die physikalischen Eigenschaften der Verbindung, wie Dichte, Gefrierpunkt und Brechungsindex, wurden gut charakterisiert, was bei der Konstruktion von Materialien mit spezifischen thermischen und optischen Eigenschaften hilft . Es trägt auch zur Synthese von Biphenylverbindungen bei, die in fortschrittlichen Materialanwendungen eingesetzt werden könnten.

Analytische Chemie

This compound: kann aufgrund seiner genau definierten physikalischen Eigenschaften als Standard- oder Referenzverbindung in der analytischen Chemie verwendet werden . Es hilft bei der Kalibrierung von Instrumenten und der Entwicklung analytischer Methoden zum Nachweis ähnlicher organischer Verbindungen.

Umweltwissenschaften

Während direkte Anwendungen in der Umweltwissenschaft nicht umfassend dokumentiert sind, deuten die Synthese und Verwendung von This compound in anderen Bereichen auf potenzielle Auswirkungen auf die Umwelt hin. Beispielsweise legt seine Rolle bei der Synthese von Herbiziden und Insektiziden eine indirekte Beteiligung an der Umweltwissenschaft nahe .

Industrielle Anwendungen

Als pharmazeutisches Zwischenprodukt wird This compound bei der industriellen Herstellung verschiedener Indanonderivate verwendet. Diese Derivate werden dann bei der Produktion einer Vielzahl von Industriechemikalien eingesetzt, was die Bedeutung der Verbindung in chemischen Herstellungsprozessen unterstreicht .

Wirkmechanismus

Target of Action

5-Bromo-1-indanone is a synthetic compound that belongs to the group of palladium complexes . It has been shown to inhibit the activity of b-raf , which is a protein kinase that plays an important role in signal transduction pathways related to cell proliferation and differentiation . 5-Bromo-1-indanone also has potent antagonistic effects on other proteins that are involved in these pathways, including c-KIT, c-MET, and PDGFRα .

Mode of Action

It is known that it interacts with its targets (b-raf, c-kit, c-met, and pdgfrα) and inhibits their activity . This inhibition disrupts the signal transduction pathways related to cell proliferation and differentiation, leading to changes in cellular function .

Biochemical Pathways

5-Bromo-1-indanone affects several biochemical pathways due to its interaction with multiple targets. The primary pathway affected is the b-raf signaling pathway , which plays a crucial role in cell proliferation and differentiation . By inhibiting b-raf, 5-Bromo-1-indanone disrupts this pathway, potentially leading to downstream effects such as altered cell growth and differentiation .

Pharmacokinetics

Its physical properties like density, freezing point, and refractive index have been determined . These properties can influence the compound’s bioavailability and pharmacokinetics.

Result of Action

The inhibition of b-raf and other proteins by 5-Bromo-1-indanone leads to disruption of the associated signal transduction pathways . This disruption can result in changes in cell proliferation and differentiation, potentially leading to altered cellular function . .

Safety and Hazards

5-Bromo-1-indanone is classified as harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Protective measures include wearing personal protective equipment, avoiding ingestion and inhalation, and washing thoroughly after handling .

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

It is known to participate in the synthesis of imidazolyl and triazolyl substituted biphenyl compounds

Cellular Effects

It has been shown to inhibit the activity of b-raf, a protein kinase that plays an important role in signal transduction pathways related to cell proliferation and differentiation

Molecular Mechanism

It is known to inhibit the activity of b-raf, a protein kinase

Eigenschaften

IUPAC Name |

5-bromo-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO/c10-7-2-3-8-6(5-7)1-4-9(8)11/h2-3,5H,1,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSONICAHAPRCMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40334432 | |

| Record name | 5-Bromo-1-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40334432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

34598-49-7 | |

| Record name | 5-Bromo-1-indanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34598-49-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-1-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40334432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-1-indanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.